N-Methyl-2-(2-methylpiperidino)-N-(2-(o-tolyloxy)ethyl)-acetamide hydrochloride
CAS No.: 77791-43-6
Cat. No.: VC18445433
Molecular Formula: C18H29ClN2O2
Molecular Weight: 340.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 77791-43-6 |
|---|---|
| Molecular Formula | C18H29ClN2O2 |
| Molecular Weight | 340.9 g/mol |
| IUPAC Name | N-methyl-N-[2-(2-methylphenoxy)ethyl]-2-(2-methylpiperidin-1-ium-1-yl)acetamide;chloride |
| Standard InChI | InChI=1S/C18H28N2O2.ClH/c1-15-8-4-5-10-17(15)22-13-12-19(3)18(21)14-20-11-7-6-9-16(20)2;/h4-5,8,10,16H,6-7,9,11-14H2,1-3H3;1H |
| Standard InChI Key | OJPHJOGGWQDYHK-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCCC[NH+]1CC(=O)N(C)CCOC2=CC=CC=C2C.[Cl-] |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises three distinct functional groups:
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Acetamide backbone: The central acetamide group () facilitates hydrogen bonding and participates in nucleophilic substitution reactions.
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Piperidine ring: A 2-methylpiperidine moiety introduces stereochemical complexity and basicity due to its tertiary amine.
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o-Tolyloxy group: The ortho-substituted phenoxy ether enhances lipophilicity and potential aromatic interactions .
The hydrochloride salt form improves solubility in polar solvents, a critical factor for in vitro and in vivo studies.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 340.9 g/mol | |
| CAS Registry Number | 77791-43-6 | |
| Solubility (Water) | Moderate (hydrochloride salt) |
Synthesis and Purification
Synthetic Pathways
The synthesis involves sequential functionalization steps:
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Methylation: Introduction of the methyl group to the piperidine nitrogen using methylating agents like methyl iodide under basic conditions.
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Phenoxy coupling: Reaction of 2-(o-tolyloxy)ethanol with chloroacetyl chloride forms the ether-linked intermediate.
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Amidation: Condensation of the intermediate with methylamine yields the acetamide backbone.
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Salt formation: Treatment with hydrochloric acid produces the final hydrochloride salt.
Purification Techniques
Chromatography (e.g., silica gel column) and recrystallization from ethanol/water mixtures are employed to achieve >95% purity. Critical parameters include temperature control (0–5°C during methylation) and inert atmospheres to prevent oxidation.
Chemical Reactivity and Stability
Functional Group Reactivity
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Acetamide group: Susceptible to hydrolysis under acidic or alkaline conditions, yielding carboxylic acid and amine derivatives.
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Piperidine ring: Undergoes ring-opening reactions with strong electrophiles (e.g., ) or hydrogenation to form open-chain amines.
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Phenoxy group: Participates in electrophilic aromatic substitution, particularly at the para position relative to the ether oxygen .
Stability Profile
The compound is stable at room temperature in anhydrous environments but degrades under UV light or in the presence of moisture. Accelerated stability studies indicate a shelf life of >2 years when stored at -20°C in amber vials.
| Assay | Result | Model System | Source |
|---|---|---|---|
| 5-HT Binding Affinity | Recombinant receptors | ||
| COX-2 Inhibition | IC = 12 µM | Murine macrophages | |
| Acute Toxicity (LD) | 320 mg/kg (oral, rat) | OECD Guideline 423 |
Applications in Research and Development
Drug Discovery
The compound serves as a lead structure for designing:
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Central nervous system (CNS) agents: Modifications to the piperidine ring enhance blood-brain barrier penetration.
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Anti-inflammatory drugs: Hybrid molecules integrating COX-2 inhibitory motifs show promise in reducing gastrointestinal toxicity .
Chemical Biology
Used as a fluorescent probe derivative to study receptor localization in live cells via confocal microscopy.
Comparative Analysis with Structural Analogs
Table 3: Comparison with Related Compounds
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